molecular formula C16H22ClN3O B565720 Tebuconazole-d9 CAS No. 1246818-83-6

Tebuconazole-d9

Cat. No.: B565720
CAS No.: 1246818-83-6
M. Wt: 316.87 g/mol
InChI Key: PXMNMQRDXWABCY-GQALSZNTSA-N
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Description

Tebuconazole-d9 is a deuterium-labeled derivative of Tebuconazole, an agricultural azole fungicide. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is primarily used for tracing and quantification purposes in scientific research. Tebuconazole itself is known for its ability to inhibit the enzyme sterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes .

Mechanism of Action

Target of Action

Tebuconazole-d9, like its parent compound Tebuconazole, is a triazole fungicide that is active against both seed and foliar fungi . Its primary target is the enzyme 14α-demethylase (CYP51) isolated from Ustilago maydis and Sorghum bicolor . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Mode of Action

This compound inhibits the action of 14α-demethylase, thereby preventing the biosynthesis of ergosterol . This disruption in ergosterol production leads to changes in the fungal cell membrane’s permeability and activity, ultimately causing the death of the fungus .

Biochemical Pathways

The inhibition of 14α-demethylase by this compound affects the ergosterol biosynthesis pathway . This disruption leads to an accumulation of 14α-methyl sterols and a corresponding decrease in ergosterol within the fungal cell . The altered sterol composition disrupts the function of the fungal cell membrane, affecting its fluidity, asymmetry, and permeability . This disruption can lead to the inhibition of fungal growth and reproduction .

Pharmacokinetics

After oral administration, peak excretion rates were reached after 1.4 hours, and the mean elimination half-life was 7.8 hours . .

Result of Action

The inhibition of ergosterol biosynthesis by this compound leads to the death of the fungus, effectively controlling fungal pathogens in a range of vegetables, fruits, and crops . . For example, they show a strong ability to interfere with Cytochrome P450 enzymes, leading to endocrine-disrupting effects .

Safety and Hazards

Tebuconazole is harmful if swallowed with symptoms of abdominal pain, nausea, vomiting, and diarrhea . With repeated or prolonged exposure, Tebuconazole is suspected of damaging the unborn child .

Future Directions

Tebuconazole is the most widely used fungicide in agriculture . Due to its long half-life, tebuconazole residues can be found in the environment media such as in soil and water bodies . Therefore, more research is needed to understand its impact on the environment and human health.

Biochemical Analysis

Biochemical Properties

Tebuconazole-d9, like its parent compound tebuconazole, interacts with various enzymes and proteins. It inhibits 14α-demethylase, an enzyme isolated from U. maydis and S. bicolor, with IC50 values of 0.05 and 0.16 nM, respectively . This interaction is crucial for its fungicidal activity as it disrupts the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Cellular Effects

This compound can influence various cellular processes. For instance, it has been observed to inhibit the androgenic effect of the androgen receptor agonist DHT . It also exhibits cytotoxic effects . In animal models, tebuconazole has been shown to induce developmental disorders, immune abnormalities, reproductive dysfunction, nephrotoxicity, and hepatotoxicity .

Molecular Mechanism

The molecular mechanism of this compound is primarily through its interaction with the enzyme 14α-demethylase . By inhibiting this enzyme, it disrupts the biosynthesis of ergosterol, leading to the death of the fungus . It also interferes with the androgen receptor, affecting hormone signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been observed that approximately 98% of tebuconazole was degraded within 7 days . This suggests that this compound may also exhibit similar temporal dynamics. More specific studies on this compound are needed to confirm this.

Dosage Effects in Animal Models

The effects of this compound in animal models are likely to vary with dosage, similar to its parent compound tebuconazole . High doses of tebuconazole have been associated with adverse effects such as developmental disorders, immune abnormalities, and reproductive dysfunction . Specific studies on the dosage effects of this compound in animal models are currently lacking.

Metabolic Pathways

This compound is likely to be involved in similar metabolic pathways as tebuconazole. Studies have suggested that cytochrome P450 (CYP) and flavin-dependent monooxygenase are involved in the metabolism of tebuconazole . These enzymes could potentially interact with this compound in a similar manner.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-studied. Given its similarity to tebuconazole, it may be transported and distributed in a similar manner. Tebuconazole has been found to accumulate more in the roots than in the shoots of rice plants .

Subcellular Localization

Studies on similar triazole pesticides in rice have shown that these compounds have a higher proportion in cell walls than in cell organelles and soluble components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tebuconazole-d9 involves several steps, starting with p-chlorobenzaldehyde and pinacolone as initial raw materials. The process includes condensation, hydrogenation, and epoxidation reactions to form 2-(4-chlorobenzene ethyl)-2-tertiary butyl ethylene oxide. This intermediate then undergoes a ring-opening reaction with triazole under the co-catalysis of organic amine and crown ether to yield Tebuconazole . The deuterium labeling is achieved by substituting hydrogen atoms with deuterium using deuterated reagents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to improve yield and purity, often involving advanced catalysis techniques and stringent reaction conditions to ensure the high isotopic purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tebuconazole-d9 undergoes various chemical reactions, including:

    Oxidation: Involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tebuconazole-d9 is unique due to its deuterium labeling, which enhances its stability and allows for precise tracing and quantification in scientific studies. This isotopic labeling distinguishes it from other similar compounds and makes it particularly valuable in research applications .

Properties

IUPAC Name

5-(4-chlorophenyl)-1,1,1-trideuterio-3-(1,2,4-triazol-1-ylmethyl)-2,2-bis(trideuteriomethyl)pentan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O/c1-15(2,3)16(21,10-20-12-18-11-19-20)9-8-13-4-6-14(17)7-5-13/h4-7,11-12,21H,8-10H2,1-3H3/i1D3,2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMNMQRDXWABCY-GQALSZNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C(CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501339966
Record name Tebuconazole-(tert-butyl-d9)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501339966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246818-83-6
Record name Tebuconazole-(tert-butyl-d9)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501339966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1246818-83-6
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